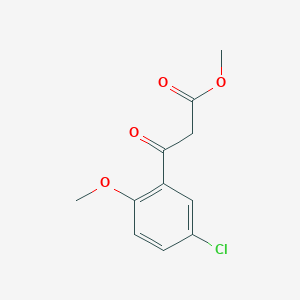
Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of phenylpropanoate and contains a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(5-chloro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Products vary depending on the nucleophile used, such as 3-(5-amino-2-methoxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate
- Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
OPTQQHPJOZXPJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















